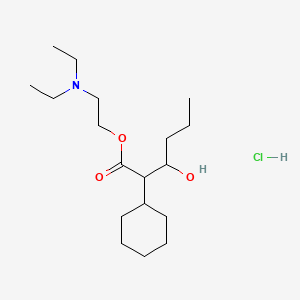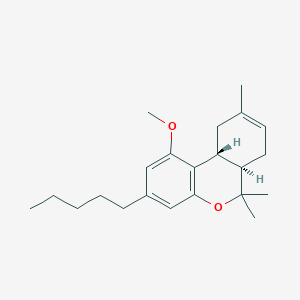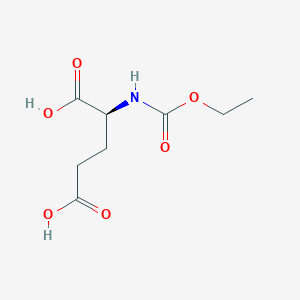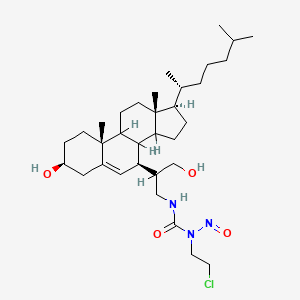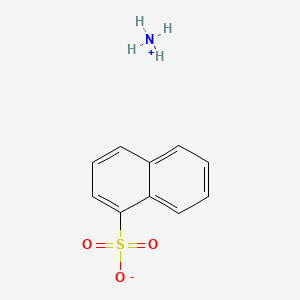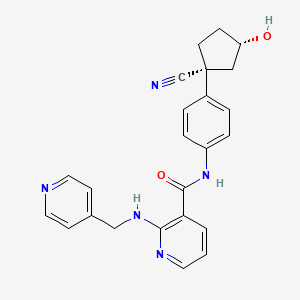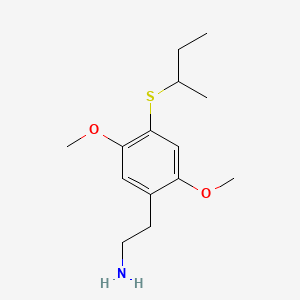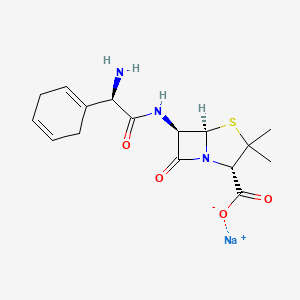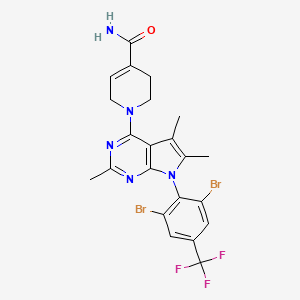
2,7,10,12-Tetraazapentadecanoic acid, 4-hydroxy-14-methyl-9-(1-methylethyl)-12-((2-(1-methylethyl)-4-thiazolyl)methyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,10,12-Tetraazapentadecanoic acid, 4-hydroxy-14-methyl-9-(1-methylethyl)-12-((2-(1-methylethyl)-4-thiazolyl)methyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of catalysts. Common synthetic routes may include:
Formation of the tetraazapentadecanoic acid backbone: This step involves the sequential addition of nitrogen-containing groups to a hydrocarbon chain.
Introduction of the hydroxy and methyl groups: These groups are often added through substitution reactions using appropriate reagents.
Attachment of the thiazolyl and phenylmethyl groups: This step may involve the use of thiazole and benzyl derivatives under specific conditions to ensure selective attachment.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include:
Optimization of reaction conditions: To maximize yield and minimize by-products.
Purification techniques: Such as chromatography and crystallization to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The thiazolyl and phenylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or aldehydes.
Reduction: May yield alcohols.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: As a potential therapeutic agent due to its complex structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may act as an inhibitor or activator of certain enzymes.
Receptors: The compound may bind to specific receptors, modulating their activity.
Pathways: The compound may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,7,10,12-Tetraazapentadecanoic acid derivatives: Compounds with similar backbones but different functional groups.
Thiazolyl-containing compounds: Compounds with thiazole rings that exhibit similar chemical properties.
Phenylmethyl esters: Compounds with phenylmethyl ester groups that have similar reactivity.
Uniqueness
This compound is unique due to its combination of multiple functional groups and complex structure
Properties
CAS No. |
165315-28-6 |
|---|---|
Molecular Formula |
C40H54N6O5S2 |
Molecular Weight |
763.0 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[2-methylpropyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C40H54N6O5S2/c1-26(2)21-46(22-32-24-52-38(43-32)28(5)6)39(49)45-36(27(3)4)37(48)42-31(17-29-13-9-7-10-14-29)19-35(47)34(18-30-15-11-8-12-16-30)44-40(50)51-23-33-20-41-25-53-33/h7-16,20,24-28,31,34-36,47H,17-19,21-23H2,1-6H3,(H,42,48)(H,44,50)(H,45,49)/t31-,34-,35-,36-/m0/s1 |
InChI Key |
MDMHJYURPHTYGO-SNZVYYTPSA-N |
Isomeric SMILES |
CC(C)CN(CC1=CSC(=N1)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Canonical SMILES |
CC(C)CN(CC1=CSC(=N1)C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


